N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide
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Overview
Description
N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide: is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thienoquinoline core, and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable thienyl and quinoline precursor under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ethenyl Linkage Formation: The ethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.
Scientific Research Applications
N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a thienoquinoline core, and an ethenyl linkage, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-acetyl-N-[2-[(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2S/c1-14(30)29(15(2)31)21-9-4-3-6-16(21)10-11-20-17-12-13-32-23(17)18-7-5-8-19(22(18)28-20)24(25,26)27/h3-11H,12-13H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBLXLMAPFFEQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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